Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive technical overview of 2-Chloro-4-(3-piperidinyloxy)benzonitrile, a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. With full editorial control, this document is structured to deliver practical, field-proven insights, moving beyond a simple recitation of facts to explain the causality behind experimental choices and protocols.
Introduction
2-Chloro-4-(3-piperidinyloxy)benzonitrile, identified by CAS number 902836-92-4, is a substituted benzonitrile featuring a piperidine ring linked via an ether bond at its 3-position.[1] This specific substitution pattern distinguishes it from its more commonly available 4-piperidinyloxy isomer and offers a unique spatial arrangement of its functional groups. The presence of a chloro group, a nitrile moiety, and a basic piperidine ring makes this compound a versatile scaffold for the synthesis of more complex molecules, particularly in the development of kinase inhibitors and other targeted therapeutics. The nitrile group, for instance, can serve as a key hydrogen bond acceptor in protein-ligand interactions, a feature frequently exploited in drug design.[2] This guide will delve into the critical aspects of sourcing, handling, synthesis, and application of this valuable research chemical.
I. Sourcing and Procurement of 2-Chloro-4-(3-piperidinyloxy)benzonitrile
For researchers, securing a reliable supply of high-purity starting materials is the foundation of reproducible and successful experimentation. 2-Chloro-4-(3-piperidinyloxy)benzonitrile is available from a select number of specialized chemical suppliers. When procuring this compound, it is crucial to verify the CAS number (902836-92-4) to ensure the correct isomer is being purchased.
Below is a comparative table of known commercial suppliers. Researchers are advised to request a certificate of analysis (CoA) from the supplier to confirm the purity and identity of the compound before use.
| Supplier | CAS Number | Molecular Formula | Molecular Weight | Notes |
| Santa Cruz Biotechnology | 902836-92-4 | C₁₂H₁₃ClN₂O | 236.70 | For Research Use Only.[1] |
| Sinfoo Biotech | 902836-92-4 | C₁₂H₁₃ClN₂O | 236.70 |
Note: Availability and pricing are subject to change. It is recommended to contact the suppliers directly for the most current information.
II. Physicochemical Properties and Structural Elucidation
A thorough understanding of the physicochemical properties of a compound is essential for its effective use in research and development.
Key Physicochemical Properties:
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Molecular Formula: C₁₂H₁₃ClN₂O
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Molecular Weight: 236.70 g/mol [1]
-
Appearance: Typically a solid at room temperature.
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Solubility: Expected to be soluble in organic solvents such as dimethyl sulfoxide (DMSO), dichloromethane (DCM), and methanol.
The structural confirmation of 2-Chloro-4-(3-piperidinyloxy)benzonitrile relies on standard analytical techniques.
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Caption: Molecular Structure of 2-Chloro-4-(3-piperidinyloxy)benzonitrile
III. Safety, Handling, and Storage
General Safety Precautions:
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves when handling this compound.
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.
-
Handling: Avoid direct contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water and seek medical advice. Do not ingest.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3][4]
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Caption: Recommended Safety Workflow for Handling Chemical Reagents.
IV. Synthetic Routes and Methodologies
The synthesis of 2-Chloro-4-(3-piperidinyloxy)benzonitrile typically involves a nucleophilic aromatic substitution or an etherification reaction. A plausible and commonly employed synthetic strategy is the Williamson ether synthesis. This involves the reaction of the deprotonated form of a suitably protected 3-hydroxypiperidine with an activated 2-chloro-4-fluorobenzonitrile or a similar electrophile.
Illustrative Synthetic Protocol (Adapted from similar syntheses):
This protocol is a representative example and may require optimization.
Objective: To synthesize 2-Chloro-4-(3-piperidinyloxy)benzonitrile.
Materials:
-
2-Chloro-4-fluorobenzonitrile
-
N-Boc-3-hydroxypiperidine
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexanes
Step 1: Synthesis of N-Boc-2-chloro-4-(3-piperidinyloxy)benzonitrile
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To a solution of N-Boc-3-hydroxypiperidine (1.1 equivalents) in anhydrous DMF, add sodium hydride (1.2 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the alkoxide.
-
Add a solution of 2-chloro-4-fluorobenzonitrile (1.0 equivalent) in anhydrous DMF dropwise to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and monitor the progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench carefully with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes).
Step 2: Deprotection to Yield 2-Chloro-4-(3-piperidinyloxy)benzonitrile
-
Dissolve the purified N-Boc protected intermediate from Step 1 in dichloromethane.
-
Add trifluoroacetic acid (TFA) (typically 5-10 equivalents) dropwise at 0 °C.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.
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Caption: General Synthetic Workflow for 2-Chloro-4-(3-piperidinyloxy)benzonitrile.
V. Analytical Quality Control
Ensuring the identity and purity of 2-Chloro-4-(3-piperidinyloxy)benzonitrile is paramount for its application in sensitive assays and downstream synthetic steps. A combination of chromatographic and spectroscopic methods should be employed.
Recommended Analytical Methods:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of organic compounds. A reverse-phase C18 column with a mobile phase gradient of acetonitrile and water (often with a small amount of an additive like formic acid or trifluoroacetic acid for better peak shape) is a good starting point for method development.
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Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides both purity information and mass confirmation. The expected mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ would be approximately 237.08. LC-MS is also invaluable for monitoring reaction progress and identifying byproducts.[5][6][7][8][9][10][11]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. The ¹H NMR spectrum would be expected to show characteristic signals for the aromatic protons, the piperidine ring protons, and the methine proton at the 3-position of the piperidine ring. The ¹³C NMR would show distinct signals for the nitrile carbon, the aromatic carbons, and the piperidine carbons. While specific spectral data for this exact compound is not widely published, data for similar benzonitrile structures can be found in databases like the Biological Magnetic Resonance Bank (BMRB).[12]
VI. Applications in Drug Discovery and Medicinal Chemistry
The structural motifs present in 2-Chloro-4-(3-piperidinyloxy)benzonitrile make it a valuable building block in drug discovery, particularly in the design of kinase inhibitors. The substituted benzonitrile moiety is a known pharmacophore in a variety of biologically active compounds.
Potential as a Kinase Inhibitor Scaffold:
Many kinase inhibitors feature a heterocyclic core that binds to the ATP-binding site of the kinase. The 2-chloro-4-(piperidinyloxy)benzonitrile scaffold can be elaborated at the piperidine nitrogen to introduce various functionalities that can interact with specific residues in the kinase active site, thereby conferring potency and selectivity. The nitrile group can act as a hydrogen bond acceptor, a key interaction in many kinase-inhibitor complexes. The chlorine atom can be used to modulate the electronic properties of the aromatic ring or to occupy a specific hydrophobic pocket.
While specific published examples of 2-Chloro-4-(3-piperidinyloxy)benzonitrile as a final drug candidate are not prominent, its structural elements are present in numerous patented compounds and research programs targeting various kinases. Its utility lies in its potential for diversification through further chemical modification.
VII. Conclusion
2-Chloro-4-(3-piperidinyloxy)benzonitrile is a specialized chemical intermediate with significant potential for the synthesis of novel therapeutic agents. This guide has provided a comprehensive overview of its procurement, safe handling, synthesis, and potential applications, grounded in the principles of scientific integrity and practical laboratory experience. Researchers and drug development professionals are encouraged to use this information as a foundation for their own investigations into the utility of this versatile building block.
VIII. References
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Thermo Fisher Scientific. Safety Data Sheet. [URL not available]
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Organic Syntheses. [Link]
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Google Patents. Benzonitrile derivative, process for its preparation and its application.
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Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917. [Link]
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Biological Magnetic Resonance Bank. bmse000284 Benzonitrile. [Link]
-
MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]
-
Journal of Current Medical Research and Opinion. Liquid Chromatography-Mass Spectrometry LC-MS Analysis and LC. [Link]
-
Agilent. Automated Online SPE for LC/MS/MS Analysis of Trace Organic Contaminants in Water Using the Agilent 1290 Infinity. [Link]
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Elsevier. Analysis by liquid chromatography–electrospray ionization tandem mass spectrometry and acute toxicity evaluation for ß-blockers. [Link]
-
Taylor & Francis Online. Recent Applications in LC–MS:. [Link]
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NIH. Quantitation of Phenolic Benzotriazole Class Compounds in Plasma by Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS). [Link]
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Google Patents. Process for the preparation of androgen receptor antagonists and intermediates thereof.
-
Curia Global. Selected Publications and Patents from 2005–2019. [Link]
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